molecular formula C12H23ClN2O3 B2674903 Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride CAS No. 2413876-30-7

Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride

Cat. No. B2674903
CAS RN: 2413876-30-7
M. Wt: 278.78
InChI Key: GDHRJRMEISYLRD-UHFFFAOYSA-N
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Description

“Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2490435-73-7 . It has a molecular weight of 262.78 . The IUPAC name for this compound is tert-butyl 6-amino-4-azaspiro [2.5]octane-4-carboxylate hydrochloride .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Cyclic Amino Acid Esters: The synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been achieved through intramolecular lactonization reactions. These compounds were characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, revealing the bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Reactivity and Synthetic Applications

  • Reactivity with N,N-Dimethylformamide Dimethyl Acetal: The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal was explored, yielding isomeric condensation products. This study demonstrates the potential of such spirocyclic compounds in synthesizing other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Conformational Analysis and Peptidomimetics

  • Spirolactams as Constrained Surrogates: The synthesis of spirolactams has been pursued for their use in peptide synthesis as constrained surrogates of dipeptides. Conformational analyses through NMR experiments and molecular modeling have shown that these compounds can mimic gamma-turn/distorted type II beta-turns, making them valuable in the development of peptidomimetics (Fernandez et al., 2002).

Novel Synthetic Routes and Building Blocks

  • Efficient Synthesis of Bifunctional Compounds: Innovative synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. These methods provide a convenient entry point to novel compounds, expanding the chemical space accessible for further research and development (Meyers et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12;/h9H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUCQVPXFOLSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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